molecular formula C19H25N7O6S B610198 Prexasertib mesylate monohydrate CAS No. 1234015-57-6

Prexasertib mesylate monohydrate

Numéro de catalogue B610198
Numéro CAS: 1234015-57-6
Poids moléculaire: 479.5 g/mol
Clé InChI: LCYWXOLNJNHLGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LY2940930, also known as Prexasertib Mesylate Hydrate, is a selective, ATP-competitive second-generation checkpoint kinase 1 (CHK1) inhibitor. It has shown potent anti-tumor activity by causing double-stranded DNA breakage and replication catastrophe, leading to apoptosis. This compound is primarily used in scientific research for its ability to inhibit CHK1 and CHK2, making it a valuable tool in cancer research .

Applications De Recherche Scientifique

LY2940930 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of checkpoint kinase 1 and checkpoint kinase 2.

    Biology: Employed in cell cycle studies to understand the role of checkpoint kinases in cell division and DNA repair.

    Medicine: Investigated for its potential use in cancer therapy, particularly in enhancing the efficacy of chemotherapy agents.

    Industry: Utilized in the development of new anti-cancer drugs and therapeutic agents.

Mécanisme D'action

LY2940930 exerts its effects by selectively inhibiting checkpoint kinase 1 and checkpoint kinase 2. This inhibition leads to the accumulation of DNA damage and replication stress, ultimately causing cell cycle arrest and apoptosis. The molecular targets of LY2940930 include the ATP-binding sites of checkpoint kinase 1 and checkpoint kinase 2, which are crucial for their enzymatic activity .

Safety and Hazards

The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials . Different doses of prexasertib were used to obtain optimal responses as a single agent and to limit toxicity with combined therapy .

Orientations Futures

In the future, patients treated with prexasertib could be stratified using next-generation sequencing (NGS) . Different aberrations in the DDR pathway could be potential biomarkers to increase the therapeutic use of CHK inhibitors and reduce adverse events .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LY2940930 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary information held by the manufacturers, but it generally involves the use of selective inhibitors and ATP-competitive binding agents .

Industrial Production Methods

Industrial production of LY2940930 is carried out under stringent conditions to ensure high purity and efficacy. The process involves large-scale synthesis using automated reactors and purification systems. The compound is then subjected to rigorous quality control tests to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

LY2940930 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of LY2940930 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from the reactions of LY2940930 include various oxidized, reduced, and substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

LY2940930 is unique in its high selectivity and potency as a checkpoint kinase 1 inhibitor. Its ability to cause double-stranded DNA breakage and replication catastrophe sets it apart from other similar compounds. Additionally, its ATP-competitive binding mechanism provides a distinct advantage in targeting specific molecular pathways involved in cancer progression .

Propriétés

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.CH4O3S.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWXOLNJNHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234015-57-6
Record name Prexasertib mesylate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB MESYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D3L195S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.